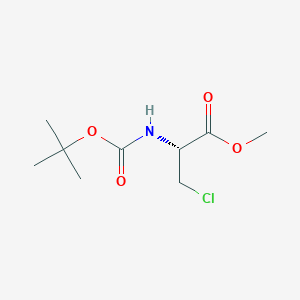
3-Pyrrolidin-1-ylbenzohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidin-1-ylbenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of histone demethylase inhibitors, which are important in the study of epigenetic regulation and potential cancer therapies.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biological Studies: Researchers use this compound to investigate its biological activity and potential therapeutic applications, particularly in the context of enzyme inhibition and receptor binding.
Wirkmechanismus
Target of Action
The primary targets of 3-Pyrrolidin-1-ylbenzohydrazide are currently unknown. This compound belongs to the class of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
Given the broad range of biological activities exhibited by pyrrolidine alkaloids, it is likely that this compound interacts with multiple targets, leading to a variety of changes in cellular processes .
Biochemical Pathways
Pyrrolidine alkaloids can affect a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Given the broad range of biological activities exhibited by pyrrolidine alkaloids, it is likely that this compound induces a variety of molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the activity of a compound . .
Vorbereitungsmethoden
The preparation of 3-Pyrrolidin-1-ylbenzohydrazide typically involves the reaction of 3-(1-Pyrrolidinyl)benzoic acid with hydrazine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 3-(1-Pyrrolidinyl)benzoic acid and hydrazine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at elevated temperatures.
Procedure: The 3-(1-Pyrrolidinyl)benzoic acid is dissolved in the solvent, and hydrazine is added dropwise. The mixture is then heated under reflux for several hours.
Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified using recrystallization or column chromatography.
Analyse Chemischer Reaktionen
3-Pyrrolidin-1-ylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring, using reagents such as halogens or alkylating agents.
These reactions are typically carried out under standard laboratory conditions, with the choice of reagents and conditions depending on the desired product .
Vergleich Mit ähnlichen Verbindungen
3-Pyrrolidin-1-ylbenzohydrazide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry for their biological activity.
Benzohydrazide Derivatives: Compounds with the benzohydrazide moiety are known for their applications in pharmaceuticals and agrochemicals.
The uniqueness of 3-Pyrrolidin-1-ylbenzohydrazide lies in its combination of the pyrrolidine and benzohydrazide structures, which confer specific chemical and biological properties that are valuable in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-ylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-13-11(15)9-4-3-5-10(8-9)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKIWRQVNAKSML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428082 |
Source


|
| Record name | 3-pyrrolidin-1-ylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886494-61-7 |
Source


|
| Record name | 3-pyrrolidin-1-ylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)




![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)






